2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one
Overview
Description
“2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one” is a chemical compound with a molecular weight of 285.31 . The IUPAC name for this compound is 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-isopropylpyrimidin-4-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15N5O2/c1-8(2)9-7-13(20)17-14(16-9)19-12(15)6-10(18-19)11-4-3-5-21-11/h3-8H,15H2,1-2H3,(H,16,17,20) . This code represents the molecular structure of the compound, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 285.31 . It is a solid substance .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research into similar compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, highlights their intricate molecular structures characterized by intramolecular and intermolecular hydrogen bonding. These structural characteristics are crucial for understanding their chemical properties and potential applications in various fields, including material science and pharmaceuticals (Wu et al., 2005).
Chemical Properties and Synthesis
The synthesis of related compounds, such as 2-(5-Aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, involves cyclocondensation processes. These methods are significant for the development of new compounds with potential applications in chemical research and pharmaceuticals (Flores et al., 2006).
Potential in Pharmacology and Biochemistry
Similar compounds have been explored for their antiproliferative activities. For instance, research on 1-(4-(1H-Indol-3-Yl)-6-(4-Methoxyphenyl)Pyrimidin-2-yl)Hydrazine and its derivatives indicates their potential in cancer research. These findings suggest possible avenues for exploring the pharmacological applications of 2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one in anticancer therapy (Nassar et al., 2016).
Applications in Antimicrobial and Antifungal Research
Studies on similar pyrazole and pyrimidine derivatives have demonstrated significant antimicrobial and antifungal activities. These properties indicate potential uses of this compound in developing new antimicrobial agents, contributing to the fight against drug-resistant infections (Hafez et al., 2016).
Exploration in Organic Synthesis
The compound's structural features suggest its potential use in organic synthesis, especially in creating new heterocyclic compounds with diverse applications in material science and drug development. Research on related compounds provides insight into the methodologies and outcomes of such synthetic processes (Erkin et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8(2)9-7-13(20)17-14(16-9)19-12(15)6-10(18-19)11-4-3-5-21-11/h3-8H,15H2,1-2H3,(H,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKKTPGJGXKRAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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